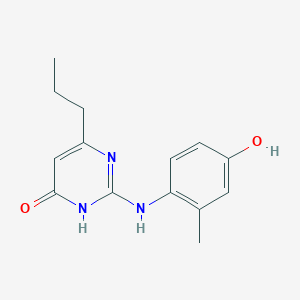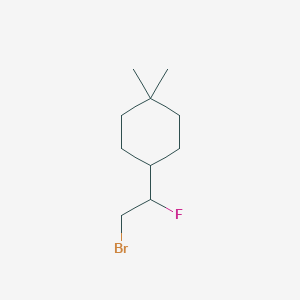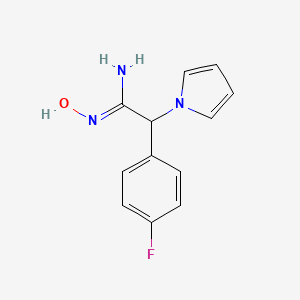![molecular formula C12H13BrO3 B14867361 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a trioxabicyclo[222]octane framework
準備方法
The synthesis of 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by functional group modifications. The reaction conditions typically include the use of a suitable diene and dienophile, with subsequent bromination and methylation steps . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
化学反応の分析
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of functionalized derivatives that can be further utilized in synthetic applications.
科学的研究の応用
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
作用機序
The mechanism by which 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows for specific binding interactions, while the trioxabicyclo[2.2.2]octane framework provides structural rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects in different applications .
類似化合物との比較
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis, DABCO shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.2]octane derivatives: These compounds, including various carboxylates and amides, exhibit different reactivity and applications based on their specific substituents and functional groups.
The uniqueness of this compound lies in its combination of a bromophenyl group with a trioxabicyclo[2.2.2]octane framework, providing distinct chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC名 |
1-(3-bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H13BrO3/c1-11-6-14-12(15-7-11,16-8-11)9-3-2-4-10(13)5-9/h2-5H,6-8H2,1H3 |
InChIキー |
HUURAVRILAZPFD-UHFFFAOYSA-N |
正規SMILES |
CC12COC(OC1)(OC2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


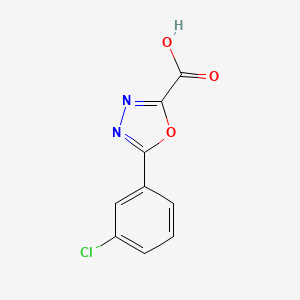
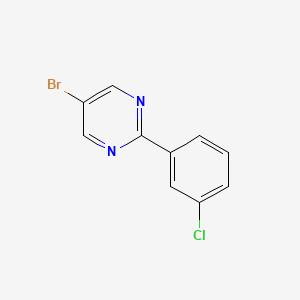
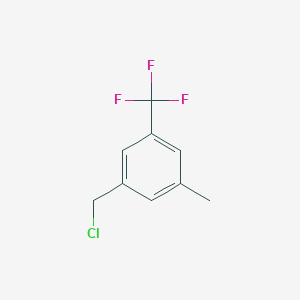
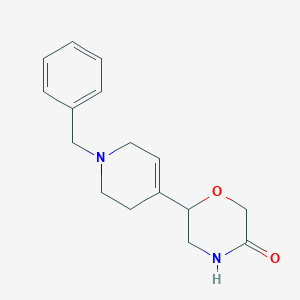
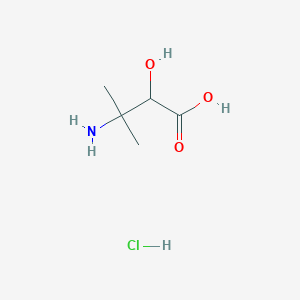
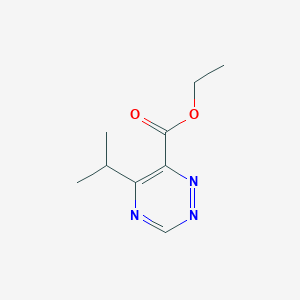
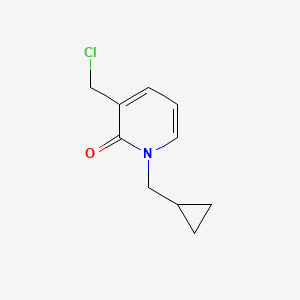
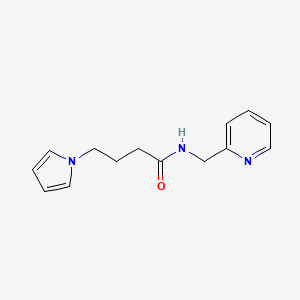
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
![(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B14867347.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)
